3-phenyl-4H-1,2,4-triazol-4-amine
Overview
Description
3-phenyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.
Scientific Research Applications
3-phenyl-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity . They usually possess pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The mode of action of 3-phenyl-4H-1,2,4-triazol-4-amine involves several processes. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Pharmacokinetics
It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity .
Action Environment
It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Safety and Hazards
Future Directions
The potential application of compound BCTA as a drug should be further examined . Triazole compounds are currently being studied for their potential multi-target pharmacological activities . The discovery of novel anti-cancer agents with highly effective modes of action against tumors is an important and challenging task .
Biochemical Analysis
Cellular Effects
Related triazole compounds have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that 3-Phenyl-4H-1,2,4-triazol-4-amine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the reaction of triazoles occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Temporal Effects in Laboratory Settings
Related triazole compounds have been synthesized and tested for their anticancer activity against various cancer cell lines .
Dosage Effects in Animal Models
Related triazole compounds have shown toxic effects at high doses .
Metabolic Pathways
It is known that nitrogen-containing heterocycles, such as triazoles, have a significant effect on the process of discovering new structures for pharmaceutical applications .
Transport and Distribution
Related triazole compounds have been used in drug-discovery studies against various diseases in the human body .
Subcellular Localization
Related triazole compounds have been used in drug-discovery studies, suggesting that they may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-1,2,4-triazol-4-amine can be achieved through several methods:
Intramolecular Cyclocondensation of Amidoguanidines: This method involves the cyclization of amidoguanidines under acidic or basic conditions to form the triazole ring.
Thermal Condensation of N-cyanoimidates with Hydrazine: This method involves the reaction of N-cyanoimidates with hydrazine under thermal conditions to form the triazole ring.
1,3-Dipolar Cycloaddition of Hydrazonoyl Derivatives and Carbodiimides: This method involves the cycloaddition of hydrazonoyl derivatives with carbodiimides to form the triazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the triazole ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution may yield various substituted triazoles .
Comparison with Similar Compounds
3-phenyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
3-phenyl-1,2,4-triazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-6-10-11-8(12)7-4-2-1-3-5-7/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJJKDFCKNSIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CN2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427855 | |
Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38345-23-2 | |
Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.